5-Iodobenzo[d]isoxazol-3-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H5IN2O |
|---|---|
Molecular Weight |
260.03 g/mol |
IUPAC Name |
5-iodo-1,2-benzoxazol-3-amine |
InChI |
InChI=1S/C7H5IN2O/c8-4-1-2-6-5(3-4)7(9)10-11-6/h1-3H,(H2,9,10) |
InChI Key |
UTKXIZWSPRFZFM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1I)C(=NO2)N |
Origin of Product |
United States |
The Benzo D Isoxazole Scaffold: Significance in Contemporary Organic Synthesis
The benzo[d]isoxazole ring system, a fusion of a benzene (B151609) ring and an isoxazole (B147169) ring, is recognized as a "privileged scaffold" in medicinal chemistry. bohrium.com This designation stems from its prevalence in a wide array of biologically active compounds. ajrconline.org The versatility of the benzo[d]isoxazole core allows for the synthesis of derivatives with diverse pharmacological activities. ajrconline.orgresearchgate.net
The synthesis of the benzisoxazole core can be achieved through various methods, including the construction of the five-membered ring via C-O or N-O bond formation, or by forming the benzene ring onto a pre-existing isoxazole structure. chim.it The adaptability of these synthetic routes makes the benzo[d]isoxazole scaffold a valuable building block for creating complex molecules. researchgate.netchim.it
Overview of Iodinated Benzo D Isoxazol 3 Amine Derivatives
The introduction of an iodine atom onto the benzo[d]isoxazole-3-amine framework creates a class of compounds with potential for further chemical modification. The carbon-iodine bond can participate in various cross-coupling reactions, allowing for the attachment of a wide range of functional groups. This chemical tractability makes iodinated derivatives like 5-iodobenzo[d]isoxazol-3-amine valuable intermediates in the synthesis of more complex molecules.
While specific research on this compound is not extensively detailed in publicly available literature, information on related iodinated and aminated isoxazole (B147169) derivatives provides context. For instance, the synthesis of various substituted isoxazoles is a well-explored area of organic chemistry. researchgate.netrsc.orgsemanticscholar.org Additionally, the chemical behavior of aminoisoxazoles and their complexes with metals has been investigated. thieme-connect.de
Research Trajectory and Scope of 5 Iodobenzo D Isoxazol 3 Amine Studies
De Novo Synthesis of the Benzo[d]isoxazole Ring System
The foundational step in obtaining this compound is the construction of the bicyclic benzo[d]isoxazole core. Several strategies have been developed for this purpose, ranging from classical cyclization reactions to modern catalytic methods.
Cycloaddition Reactions for Isoxazole (B147169) Ring Formation
A prevalent and versatile method for forming the isoxazole ring is the [3+2] cycloaddition reaction, also known as the 1,3-dipolar cycloaddition. rsc.orgrsc.org This reaction typically involves a nitrile oxide as the 1,3-dipole and an alkyne or alkene as the dipolarophile. rsc.org The nitrile oxides can be generated in situ from various precursors, such as aldoximes or hydroximoyl halides, to react with a suitable dipolarophile, leading to the formation of the isoxazole ring. rsc.orgrsc.org Both metal-free and metal-catalyzed versions of this reaction have been reported, with copper and ruthenium catalysts sometimes employed to control regioselectivity. rsc.orgnih.gov
Intramolecular nitrile oxide cycloaddition (INOC) is a powerful variant of this method, where the nitrile oxide and the alkyne or alkene are present in the same molecule. mdpi.com This approach is highly efficient for constructing fused ring systems, as it can form two rings in a single step. mdpi.com
Annulation Strategies for Fused Benzo[d]isoxazole Scaffolds
Annulation strategies provide an alternative and powerful approach to construct the fused benzo[d]isoxazole system. These methods often involve the formation of the benzene (B151609) ring onto a pre-existing isoxazole core or the simultaneous formation of both rings.
Palladium-catalyzed annulation reactions have emerged as a significant tool in this context. For instance, the [4+1] annulation of N-phenoxyacetamides with aldehydes, catalyzed by palladium, allows for the construction of the benzo[d]isoxazole ring through C-H activation. researchgate.netrsc.org This method facilitates the formation of both a C-C and a C=N bond in a single operation. rsc.org Another palladium-catalyzed approach involves the annulation of 5-iodoaryl-substituted isoxazoles with alkynes to synthesize naphthalene-fused isoxazoles. chim.it
Phosphine-catalyzed dearomative [3+2] annulation of 4-nitroisoxazoles with allenoates represents a more recent strategy, leading to isoxazoline-fused bicyclic systems. acs.org These reactions can proceed with high yields and enantioselectivity, offering access to complex polycyclic scaffolds. acs.org
| Annulation Strategy | Reactants | Catalyst | Product | Ref |
| [4+1] Annulation | N-phenoxyacetamides, Aldehydes | Palladium | 1,2-Benzisoxazoles | researchgate.netrsc.org |
| Annulation | 5-Iodoaryl-substituted isoxazoles, Alkynes | Palladium | Naphtho[2,1-d]isoxazoles | chim.it |
| [3+2] Annulation | 4-Nitroisoxazoles, Allenoates | Phosphine (B1218219) | Isoxazoline-fused bicyclo[3.3.0]octenes | acs.org |
Multi-component Reactions and One-Pot Syntheses
Multi-component reactions (MCRs) offer an efficient and atom-economical pathway to complex molecules like benzo[d]isoxazoles in a single synthetic operation. frontiersin.orgresearchgate.netoiccpress.com These reactions combine three or more starting materials in a one-pot fashion to generate the desired product, often with high yields and operational simplicity. researchgate.net
For example, a one-pot, three-component reaction of substituted aldehydes, methyl acetoacetate, and hydroxylamine (B1172632) hydrochloride has been developed for the synthesis of isoxazole derivatives. researchgate.net Similarly, copper-catalyzed multicomponent reactions have been employed to synthesize isoxazole-linked imidazo[1,2-a]azines. beilstein-journals.org These methods often utilize environmentally benign catalysts and solvents, aligning with the principles of green chemistry. researchgate.netoiccpress.com
Functionalization of the Benzo[d]isoxazole Core
Once the benzo[d]isoxazole scaffold is in place, the next crucial step is the introduction of the amino group at the C-3 position to yield the target compound, this compound, or its analogs.
Introduction of the Amino Functionality at C-3
Direct amination methods are highly sought after for their efficiency. One modern and effective technique is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction allows for the direct formation of a C-N bond. For instance, a halogenated benzo[d]isoxazole can be coupled with an ammonia (B1221849) source or an amine in the presence of a palladium catalyst and a suitable ligand, such as Xantphos, to yield the corresponding 3-aminobenzo[d]isoxazole.
Another direct approach is vicarious nucleophilic substitution (VNS) of hydrogen. This method allows for the introduction of an amino group onto an electron-deficient aromatic ring, such as a nitro-substituted benzazole. researchgate.net While not directly applicable to the iodo-substituted analog without a nitro group, it represents a valid strategy for other substituted benzo[d]isoxazoles.
Reductive amination is also a viable one-step method. For example, an appropriate aldehyde precursor can react with a substituted benzo[d]isoxazole under reductive conditions to directly form the aminated product. google.com
| Direct Amination Method | Substrate | Reagents | Product | Ref |
| Buchwald-Hartwig Amination | Halogenated benzo[d]isoxazole | NH₃, Pd(OAc)₂, Xantphos | 3-Aminobenzo[d]isoxazole | |
| Vicarious Nucleophilic Substitution | Nitrobenzazole | Aminating agent | Aminobenzazole | researchgate.net |
| Reductive Amination | Aldehyde precursor, Benzo[d]isoxazole | Reducing agent | Aminated benzo[d]isoxazole derivative | google.com |
Conversion from Pre-functionalized Intermediates (e.g., Oximes)
The synthesis of benzo[d]isoxazole-3-amine and its derivatives often commences from pre-functionalized intermediates, with oximes being a prominent precursor. acs.orggoogle.com The general strategy involves the cyclization of appropriately substituted oximes. For instance, the treatment of an oxime with a base can induce cyclization to form the benzo[d]isoxazole ring system. google.com
One documented method involves the reaction of a ketosultone with hydroxylamine hydrochloride to form an oxime intermediate. This oxime is then treated with a base such as triethylamine, lithium hydroxide (B78521), or sodium hydroxide to yield the corresponding benzo[d]isoxazol-3-yl-methanesulfonic acid. google.com While this example leads to a sulfonic acid derivative, the underlying principle of oxime cyclization is a cornerstone in the synthesis of the benzo[d]isoxazole core.
Hypervalent iodine reagents have also been employed to facilitate the oxidative cycloaddition of aldoximes to generate isoxazole rings. core.ac.uksemanticscholar.org This method highlights the versatility of oximes as precursors in forming the isoxazole moiety, which is the core of the target compound.
Regioselective Iodination at C-5
Achieving regioselective iodination at the C-5 position of the benzo[d]isoxazol-3-amine skeleton is crucial for the specific synthesis of the target compound. This is typically accomplished through electrophilic iodination, where the directing effects of the existing functional groups on the aromatic ring guide the incoming iodine atom to the desired position.
Electrophilic Iodination Protocols
Electrophilic iodination is a common method for introducing an iodine atom onto an aromatic ring. nih.govmdpi.comacsgcipr.org Various reagents and conditions can be employed to achieve this transformation. For electron-rich aromatic systems, reagents like N-iodosuccinimide (NIS) are frequently used, often in the presence of an acid catalyst. nih.govorganic-chemistry.org The choice of iodinating agent and reaction conditions is critical to control the regioselectivity and avoid poly-iodination. acsgcipr.org
For instance, the iodination of activated aromatic compounds can be achieved using potassium iodide with an oxidizing agent like ammonium (B1175870) peroxodisulfate in an aqueous solvent, which can favor ortho-monoiodination. organic-chemistry.org Another approach involves using N-halosuccinimides, which are effective for iodinating a range of substrates from phenols and anilines to heteroaromatic compounds. nih.gov The reactivity can be modulated by the choice of catalyst and solvent. nih.gov The use of elemental iodine in combination with an environmentally friendly oxidant is considered a greener approach to iodination. mdpi.com
Metal-Catalyzed Halogenation Methods
Transition metal-catalyzed reactions have emerged as powerful tools for carbon-halogen bond formation, offering high selectivity and efficiency. nih.govmcgill.ca Palladium-catalyzed C-H activation and halogenation is a notable strategy. mcgill.carhhz.net These methods can provide access to halogenated compounds that are difficult to obtain through traditional electrophilic substitution.
For example, palladium-catalyzed ortho-selective C-H chlorination of aromatic ketones has been reported, demonstrating the potential for site-specific halogenation. rhhz.net While this example focuses on chlorination, similar principles can be applied to iodination. The use of a directing group can guide the metal catalyst to a specific C-H bond, enabling regioselective halogenation. In the case of benzo[d]isoxazol-3-amine, the nitrogen atoms in the isoxazole ring or the amino group could potentially act as directing groups to facilitate C-5 iodination.
Conversion from Other Halogenated Precursors
An alternative route to this compound involves the conversion from other halogenated precursors. For instance, a bromo- or chloro-substituted benzo[d]isoxazol-3-amine could potentially be converted to the iodo derivative through a halogen exchange reaction. Metal-catalyzed processes, such as those employing copper catalysts, can facilitate such transformations. mdpi.com
Another approach is the Sandmeyer-type reaction, where a primary aromatic amine is converted to a diazonium salt, which is then displaced by iodide. If 5-aminobenzo[d]isoxazol-3-amine were available, this could be a viable route to the target compound.
Green Chemistry Principles and Sustainable Approaches in this compound Synthesis
Modern synthetic chemistry places a strong emphasis on the development of environmentally benign and sustainable processes. rsc.orgrsc.org In the synthesis of this compound and its analogs, several green chemistry principles can be and are being applied.
The use of greener solvents, such as water or ionic liquids, is a key consideration. mdpi.comorganic-chemistry.org For example, the iodination of activated aromatics has been successfully carried out in aqueous methanol. organic-chemistry.org Additionally, metal-free synthetic routes are gaining attention as they avoid the use of potentially toxic and expensive metal catalysts. mdpi.comrsc.org
Catalytic methods, in general, are preferred over stoichiometric reactions as they reduce waste. nih.govmdpi.com The development of reusable catalysts is also a significant step towards sustainability. mdpi.com One-pot synthesis, where multiple reaction steps are carried out in a single reaction vessel, can improve efficiency and reduce waste by eliminating the need for purification of intermediates. sioc-journal.cn
The use of hypervalent iodine reagents, while effective, is also being evaluated from a green chemistry perspective. core.ac.uksemanticscholar.org Some of these reagents are considered environmentally friendly and non-toxic. semanticscholar.org
Comparative Analysis of Synthetic Pathways and Methodological Advancements
The synthesis of this compound can be approached through several pathways, each with its own advantages and disadvantages.
The cyclization of pre-functionalized oximes is a classical and often reliable method. However, it may require multiple steps to prepare the necessary precursor. Regioselective iodination of the pre-formed benzo[d]isoxazol-3-amine offers a more direct route, but controlling the regioselectivity can be challenging due to the directing effects of the existing functional groups.
Table 1: Comparison of Synthetic Strategies
| Synthetic Strategy | Advantages | Disadvantages | Key Considerations |
| Oxime Cyclization | Well-established, versatile for analog synthesis | Can be multi-step, precursor synthesis may be complex | Availability of starting materials, efficiency of cyclization step |
| Electrophilic Iodination | Direct C-H functionalization, potentially fewer steps | Regioselectivity can be difficult to control, risk of poly-iodination | Choice of iodinating agent and conditions, directing group effects |
| Metal-Catalyzed Halogenation | High regioselectivity, mild reaction conditions | Catalyst cost and toxicity, may require specific directing groups | Catalyst selection, optimization of reaction parameters |
| Halogen Exchange | Useful for converting from other halo-analogs | Requires a halogenated precursor, may not be atom-economical | Efficiency of the exchange reaction |
Methodological advancements are continuously being made to address the challenges associated with these synthetic pathways. The development of new catalysts, particularly for C-H activation and halogenation, is expanding the toolbox for organic chemists. nih.govmcgill.ca These newer methods often offer improved selectivity and milder reaction conditions compared to traditional approaches.
Furthermore, the increasing focus on green chemistry is driving the development of more sustainable synthetic protocols. rsc.orgrsc.org This includes the use of safer reagents and solvents, as well as the design of more atom-economical and energy-efficient processes. The future of this compound synthesis will likely involve a combination of these advanced methodologies to create more efficient, selective, and sustainable routes to this important molecule.
Reactivity of the Aryl Halide Moiety (C-I Bond)
The carbon-iodine (C-I) bond in this compound is the most reactive site for many synthetic modifications. The polarizability and relatively lower bond strength of the C-I bond compared to other aryl-halogen bonds make it particularly susceptible to a variety of reactions.
The iodine substituent at the C-5 position serves as an excellent handle for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in constructing more complex molecular architectures.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful method for forming C-C bonds by coupling the aryl iodide with an organoboron reagent, such as a boronic acid or ester. libretexts.orgorganic-chemistry.org The general mechanism involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by transmetalation with the boronic acid derivative (activated by a base), and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org This methodology has been successfully applied to various nitrogen-rich heterocycles, often proceeding under mild conditions with good to excellent yields. nih.gov While specific examples for this compound are not extensively detailed in the provided results, the reactivity of similar iodo-substituted heterocycles suggests its high potential as a substrate in Suzuki-Miyaura couplings for the synthesis of 5-aryl or 5-heteroaryl benzo[d]isoxazol-3-amine derivatives. nih.govresearchgate.net
Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a C-C bond between an aryl halide and a terminal alkyne, catalyzed by a combination of palladium and copper(I) salts in the presence of a base. organic-chemistry.org This reaction is highly efficient for creating alkynyl-substituted aromatic compounds. organic-chemistry.orgresearchgate.net The process is initiated by the palladium-catalyzed oxidative addition of the aryl iodide, followed by a copper-mediated transmetalation with the alkyne. organic-chemistry.org The resulting complex then undergoes reductive elimination to furnish the 5-alkynylbenzo[d]isoxazol-3-amine. The Sonogashira coupling is noted for its utility in synthesizing a wide array of heterocyclic compounds, including those with isoxazole moieties. mdpi.comacs.org The reaction conditions can often be mild, and copper-free protocols have also been developed. organic-chemistry.orgbeilstein-journals.org The chemoselectivity of the Sonogashira coupling is a key feature, allowing for the specific functionalization of the iodo-position even in the presence of other reactive groups. nih.gov
Table 1: Overview of Transition Metal-Catalyzed Cross-Coupling Reactions
| Reaction Name | Catalyst System | Reactant | Bond Formed | Product Type |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(0) complex, Base | Organoboron reagent (e.g., R-B(OH)₂) | C-C (sp²-sp²) | 5-Aryl/heteroaryl-benzo[d]isoxazol-3-amines |
| Sonogashira | Pd complex, Cu(I) salt, Base | Terminal alkyne (e.g., R-C≡CH) | C-C (sp²-sp) | 5-Alkynyl-benzo[d]isoxazol-3-amines |
While less common for aryl iodides compared to activated aryl chlorides or fluorides, nucleophilic aromatic substitution (SNA_r) can occur at the C-5 position under specific conditions. In this reaction, a nucleophile displaces the iodide ion. The feasibility of this reaction is enhanced by the presence of electron-withdrawing groups on the aromatic ring, which stabilize the intermediate Meisenheimer complex. The isoxazole ring itself can exert an electron-withdrawing effect. For related 5-halo-substituted isoxazoles, reactions with highly nucleophilic amines have been reported to yield 5-amino-substituted products. researchgate.netresearchgate.netresearchgate.net However, less nucleophilic amines, such as anilines, may not react under similar conditions. researchgate.netresearchgate.netresearchgate.net The synthesis of aryl azides from aryl halides via SNA_r using sodium azide (B81097) is a well-established method. mdpi.com
The C-I bond can be cleaved through reductive processes, leading to dehalogenation. This transformation replaces the iodine atom with a hydrogen atom, yielding the parent benzo[d]isoxazol-3-amine. Reductive dehalogenation can be achieved using various methods, including catalytic hydrogenation or treatment with reducing agents. Electrochemical methods have also been shown to be effective for the hydrodehalogenation of aryl halides. nih.gov The conversion of carboxylic acids to the corresponding organic halides, and the reverse reaction, are important synthetic transformations. acs.orgnih.gov While specific studies on the dehalogenation of this compound are not detailed, the general principles of aryl iodide reduction are applicable.
Iodoarenes can be "activated" by oxidation to form hypervalent iodine compounds, such as diaryliodonium salts or λ³-iodanes. nih.govacs.org These activated species are highly reactive and can participate in a variety of transition-metal-free bond-forming reactions. nih.govacs.org The relatively low oxidation potential of iodine compared to other halogens makes iodoarenes particularly suitable for this type of activation. nih.govacs.org Diaryliodonium salts, synthesized from the oxidative activation of aryl iodides, can act as arylating agents for a wide range of nucleophiles, including amides and heterocycles. nih.gov This activation strategy offers a green and sustainable alternative to some transition metal-catalyzed processes. nih.govacs.org Hypervalent iodine reagents are known for their non-toxicity, stability, and high reactivity in numerous synthetic transformations. researchgate.net
Reactivity of the Amine Functionality
The primary amine group at the 3-position of the benzo[d]isoxazole ring is nucleophilic and can undergo a variety of common transformations for amines.
The amine group readily reacts with acylating and alkylating agents to form a wide range of derivatives.
Acylation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (under coupling conditions) leads to the formation of the corresponding amides. This is a standard method for modifying the properties of the parent amine. For instance, acylation can be used to introduce various functional groups or to protect the amine during subsequent reaction steps.
Alkylation: The amine can be alkylated using alkyl halides or other electrophilic alkylating agents. This reaction introduces alkyl substituents onto the nitrogen atom. Reductive amination, which involves the reaction of the amine with an aldehyde or ketone to form an imine intermediate followed by reduction, is another powerful method for alkylation. These derivatization reactions are crucial for synthesizing libraries of compounds for various applications, including medicinal chemistry.
Table 2: Common Derivatization Reactions of the Amine Group
| Reaction Type | Reagent | Functional Group Formed |
|---|---|---|
| Acylation | Acyl chloride (R-COCl), Anhydride ((RCO)₂O) | Amide (-NHCOR) |
| Alkylation | Alkyl halide (R-X) | Secondary/Tertiary Amine (-NHR, -NR₂) |
| Reductive Amination | Aldehyde/Ketone (RCHO/R₂CO), Reducing Agent | Secondary/Tertiary Amine |
Condensation and Imine Formation Reactions
The primary amino group at the 3-position of the benzisoxazole ring is a key site for condensation reactions, particularly with carbonyl compounds to form imines, also known as Schiff bases. This reaction typically proceeds by the nucleophilic attack of the amino group on the carbonyl carbon of an aldehyde or ketone, followed by the elimination of a water molecule. masterorganicchemistry.com The formation of the imine introduces a new C=N double bond, which can be a versatile functional group for further synthetic modifications.
The general mechanism for imine formation involves the following steps under slightly acidic conditions:
Protonation of the carbonyl oxygen to increase the electrophilicity of the carbonyl carbon.
Nucleophilic Addition of the primary amine to the carbonyl carbon.
Deprotonation of the nitrogen atom.
Protonation of the hydroxyl group to form a good leaving group (water).
Elimination of water.
Deprotonation to form the neutral imine. masterorganicchemistry.com
This process, often referred to as a condensation reaction, is reversible and can be driven to completion by removing the water formed. masterorganicchemistry.com The resulting imines can be hydrolyzed back to the original amine and carbonyl compound by treatment with aqueous acid. masterorganicchemistry.com Furthermore, these imines can be reduced using a hydride source to yield secondary amines in a process known as reductive amination. masterorganicchemistry.com
Table 1: Key Aspects of Imine Formation from this compound
| Feature | Description |
| Reactants | This compound and an aldehyde or ketone. |
| Product | An imine (Schiff base). |
| Byproduct | Water. masterorganicchemistry.com |
| Catalyst | Typically acid-catalyzed. masterorganicchemistry.com |
| Key Intermediate | A carbinolamine intermediate is formed before dehydration. |
| Further Reactions | Reduction to secondary amines (reductive amination), hydrolysis back to reactants. masterorganicchemistry.com |
Oxidative Transformations of the Amino Group
The amino group of this compound is susceptible to oxidation, a transformation that can lead to a variety of nitrogen-containing functionalities. The specific product of an oxidation reaction is highly dependent on the oxidizing agent employed. For instance, hypervalent iodine reagents are commonly used as stoichiometric oxidants in a range of oxidative transformations. rsc.org Reagents like (diacetoxyiodo)benzene (B116549) and [bis(trifluoroacetoxy)iodo]benzene (B57053) are effective for oxidizing various functional groups. rsc.org
While direct oxidation of the amino group on the benzisoxazole core is not extensively detailed in the provided search results, general principles of amine oxidation suggest potential transformations. For example, primary aromatic amines can be oxidized to nitroso, nitro, or even undergo coupling reactions to form azo compounds, depending on the reaction conditions and the oxidant. The presence of the electron-withdrawing iodo group and the benzisoxazole ring system would influence the reactivity of the amino group towards oxidation.
Reactivity of the Isoxazole Heterocycle
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, possesses unique reactivity, particularly concerning the labile N-O bond.
N-O Bond Activation and Ring Scission Mechanisms with Transition Metals
The N-O bond within the isoxazole ring is susceptible to cleavage, a reaction that can be facilitated by transition metals. chemrxiv.orgresearchgate.net This bond activation is a key step in various synthetic transformations that utilize isoxazoles as precursors to other valuable compounds. Oxidative addition is a proposed pathway for the activation of the aromatic N-O bond by transition metals. chemrxiv.orgresearchgate.netresearchgate.net
Research has demonstrated that Ni(0) complexes can perform oxidative addition into the aromatic N-O bond of benzisoxazoles. chemrxiv.orgresearchgate.net For example, reacting a substituted benzisoxazole with a Ni(0)/dcype (1,2-bis(dicyclohexylphosphino)ethane) system results in N-O bond activation, leading to the formation of a Ni(II) oxidative addition complex. chemrxiv.org This process provides clear evidence for the direct involvement of the metal in cleaving the N-O bond. chemrxiv.orgresearchgate.net
The choice of the transition metal and its associated ligands can dictate the selectivity of the oxidative addition when other reactive sites are present in the molecule. chemrxiv.org
Dearomatization and Hydrogenation Studies
Dearomatization of N-heteroarenes is a powerful strategy for the synthesis of saturated heterocyclic scaffolds. acs.org While specific studies on the dearomatization and hydrogenation of this compound were not found, general methods for the dearomatization of heteroarenes can be considered. These methods often involve nucleophilic addition to the aromatic ring, which can be facilitated by pre-activation of the heterocycle. acs.org
Transition metal-catalyzed processes, particularly with copper catalysts, have been successful in the dearomatization of pyridines, quinolines, and isoquinolines. acs.org Another approach involves the use of a B(C6F5)3-catalyzed transfer hydrogenation, which has been applied to pyridines. acs.org Such strategies could potentially be adapted for the dearomatization of the benzisoxazole system, leading to saturated or partially saturated ring structures.
Cycloaddition Reactions Involving the Isoxazole Ring
The isoxazole ring itself can participate in cycloaddition reactions, although the more common approach is the synthesis of the isoxazole ring via a 1,3-dipolar cycloaddition. core.ac.ukresearchgate.net This powerful method involves the reaction of a nitrile oxide with an alkyne or alkene. researchgate.netresearchgate.net Hypervalent iodine(III) reagents can be used to generate nitrile oxides in situ from aldoximes, which then undergo cycloaddition to form isoxazoles. core.ac.uk
While the provided information primarily focuses on the synthesis of isoxazoles through cycloaddition, the reverse reaction, a retro-cycloaddition, could be a potential transformation pathway for the isoxazole ring under certain conditions, such as thermal or photochemical stimulation, leading to ring opening.
Selectivity in Multi-functional Group Transformations
The presence of multiple reactive sites in this compound—the amino group, the C-I bond, and the N-O bond of the isoxazole ring—presents a challenge and an opportunity for selective transformations. The ability to selectively target one functional group while leaving others intact is crucial for the efficient synthesis of complex molecules.
A notable example of this selectivity is observed in transition-metal-catalyzed reactions. Research has shown that by carefully selecting the metal and ligand combination, it is possible to achieve chemoselective oxidative addition into either a C-I bond or an N-O bond. chemrxiv.org Specifically, when a molecule containing both a C-I bond and a benzisoxazole N-O bond was reacted with different catalytic systems, distinct outcomes were observed. A Ni(0)/dcype system preferentially activated the N-O bond, whereas a Pd(0)/dppf system resulted in oxidative addition to the C-I bond. chemrxiv.org This demonstrates that the reactivity can be finely tuned to achieve the desired transformation.
Table 2: Selective Activation of Bonds in a Substituted Benzisoxazole
| Metal/Ligand System | Bond Activated | Product Type | Reference |
| Ni(0)/dcype | N–O bond | Ni(II) oxidative addition complex | chemrxiv.org |
| Pd(0)/dppf | C–I bond | Pd(II) oxidative addition complex | chemrxiv.org |
This selectivity is of paramount importance in synthetic chemistry, as it allows for the stepwise functionalization of a multifunctional molecule like this compound, enabling the construction of diverse and complex chemical architectures.
Advanced Spectroscopic and Structural Characterization of 5 Iodobenzo D Isoxazol 3 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for elucidating the molecular structure of organic compounds by providing information about the chemical environment of individual nuclei, primarily ¹H (proton) and ¹³C (carbon-13).
Comprehensive ¹H NMR Spectral Analysis
A ¹H NMR spectrum of 5-Iodobenzo[d]isoxazol-3-amine would be expected to display distinct signals corresponding to the aromatic protons and the amine (-NH₂) protons.
Aromatic Region: The three protons on the benzene (B151609) ring would likely appear as a complex multiplet or as distinct doublets and doublet of doublets, depending on the solvent and spectrometer frequency. The iodine atom at the C5 position and the isoxazole (B147169) ring fusion create a specific substitution pattern. The proton at C4 would be a doublet, coupled to the proton at C6. The proton at C6 would appear as a doublet of doublets, coupled to both the C4 and C7 protons. The proton at C7 would be a doublet, coupled to the C6 proton. The presence of the electron-withdrawing iodine atom would typically shift the signals of adjacent protons downfield.
Amine Protons: The amine group (-NH₂) protons would likely appear as a broad singlet. Its chemical shift can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena.
Predicted ¹H NMR Data (Note: This is a hypothetical table based on general principles and data from similar structures. Actual experimental values may differ.)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| H-4 | ~7.5 - 7.7 | d | ~8.5 |
| H-6 | ~7.8 - 8.0 | dd | J ≈ 8.5, 1.5 |
| H-7 | ~7.3 - 7.5 | d | ~1.5 |
| -NH₂ | ~5.0 - 6.5 | br s | N/A |
Detailed ¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, seven distinct carbon signals are expected.
Aromatic and Heterocyclic Carbons: The spectrum would show signals for the seven unique carbon atoms of the benzoisoxazole core. The carbon atom bonded to the iodine (C-5) would exhibit a signal at a significantly higher field (lower ppm value) compared to the other aromatic carbons due to the heavy atom effect. The carbons of the isoxazole moiety (C-3, C-3a, C-7a) would have characteristic shifts, with C-3 (bearing the amine group) being significantly deshielded.
Quaternary Carbons: The bridgehead carbons (C-3a and C-7a) and the carbon attached to the iodine (C-5) are quaternary and would typically show lower intensity signals compared to the protonated carbons.
Predicted ¹³C NMR Data (Note: This is a hypothetical table based on general principles. Actual experimental values may differ.)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-3 | ~160 - 165 |
| C-3a | ~115 - 120 |
| C-4 | ~120 - 125 |
| C-5 | ~90 - 95 |
| C-6 | ~135 - 140 |
| C-7 | ~110 - 115 |
| C-7a | ~150 - 155 |
Multi-dimensional NMR Techniques for Structural Assignment
To unambiguously assign the proton and carbon signals, multi-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be indispensable.
COSY: A ¹H-¹H COSY spectrum would reveal the coupling relationships between adjacent protons on the aromatic ring, confirming the H-4/H-6 and H-6/H-7 correlations.
HSQC: An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of the protonated carbons (C-4, C-6, C-7).
HMBC: An HMBC spectrum would show correlations between protons and carbons over two to three bonds. This would be crucial for assigning the quaternary carbons by observing correlations from known protons. For instance, H-4 would show correlations to C-3, C-5, and C-7a, while H-7 would correlate to C-5 and C-3a.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy techniques like IR and Raman provide information about the functional groups present in a molecule.
Vibrational Band Assignment for Functional Groups
The IR spectrum of this compound would be characterized by absorption bands corresponding to the N-H, C=N, C=C, and C-I bonds.
N-H Stretching: As a primary amine, two distinct N-H stretching bands are expected in the 3400-3250 cm⁻¹ region, corresponding to the asymmetric and symmetric vibrations. researchgate.net
N-H Bending: An N-H bending (scissoring) vibration for the primary amine should appear in the 1650-1580 cm⁻¹ range. researchgate.net
Aromatic C=C and C=N Stretching: The stretching vibrations of the aromatic C=C bonds and the C=N bond of the isoxazole ring would be observed in the 1650-1450 cm⁻¹ region.
C-N Stretching: The aromatic C-N stretching vibration is expected to produce a strong band between 1335-1250 cm⁻¹. researchgate.net
C-I Stretching: The C-I stretching vibration would appear in the far-infrared region, typically between 600-500 cm⁻¹.
Predicted IR Data (Note: This is a hypothetical table based on general principles. Actual experimental values may differ.)
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |
|---|---|---|
| N-H Stretch (asymmetric & symmetric) | 3400 - 3250 | Medium |
| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |
| N-H Bend | 1650 - 1580 | Medium-Strong |
| Aromatic C=C / C=N Stretch | 1650 - 1450 | Medium-Strong |
| C-N Stretch | 1335 - 1250 | Strong |
| Aromatic C-H Bend (out-of-plane) | 900 - 675 | Strong |
| C-I Stretch | 600 - 500 | Medium-Weak |
Mass Spectrometry (MS)
Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for gaining insights into its structure through the analysis of fragmentation patterns.
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to confirm its elemental formula. For this compound, with a molecular formula of C₇H₅IN₂O, the theoretical exact mass can be calculated by summing the masses of its constituent isotopes.
Table 1: Theoretical Exact Mass Calculation for this compound (C₇H₅IN₂O)
| Element | Isotope | Mass (amu) | Count | Total Mass (amu) |
|---|---|---|---|---|
| Carbon | ¹²C | 12.000000 | 7 | 84.000000 |
| Hydrogen | ¹H | 1.007825 | 5 | 5.039125 |
| Iodine | ¹²⁷I | 126.904473 | 1 | 126.904473 |
| Nitrogen | ¹⁴N | 14.003074 | 2 | 28.006148 |
| Oxygen | ¹⁶O | 15.994915 | 1 | 15.994915 |
| Total | | | | 259.944661 |
An experimental HRMS analysis of this compound would be expected to yield a measured mass that is in very close agreement with this theoretical value, typically within a few parts per million (ppm), thus confirming the elemental composition of the molecule.
The fragmentation pattern observed in a mass spectrum provides a molecular fingerprint that can be used to elucidate the structure of a compound. While a specific experimental mass spectrum for this compound is not publicly available, a predictive interpretation of its fragmentation can be made based on the known fragmentation of related iodo-aromatic and heterocyclic compounds.
Upon electron impact ionization, the molecular ion ([M]⁺˙) would be formed. A prominent fragmentation pathway for iodo-aromatic compounds is the cleavage of the carbon-iodine bond, which is the weakest bond in the aromatic system. This would result in the loss of an iodine radical (I˙) and the formation of a [M-I]⁺ ion. Other potential fragmentations could involve the cleavage of the isoxazole ring.
Table 2: Predicted Fragmentation Pattern for this compound
| m/z | Proposed Fragment | Formula | Comments |
|---|---|---|---|
| 260 | [M]⁺˙ | [C₇H₅IN₂O]⁺˙ | Molecular ion |
| 133 | [M-I]⁺ | [C₇H₅N₂O]⁺ | Loss of iodine radical |
Further fragmentation of the [M-I]⁺ ion could lead to the loss of small neutral molecules such as CO, N₂, or HCN, providing additional structural information. The relative abundances of these fragment ions would be dependent on their stability.
X-ray Crystallography
X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.
To date, the crystal structure of this compound has not been reported in the Cambridge Crystallographic Data Centre (CCDC) or other publicly accessible databases. Therefore, a detailed analysis of its solid-state structure based on experimental data is not possible at this time. However, it is anticipated that suitable single crystals could be grown from an appropriate solvent system, which would then allow for data collection using a single-crystal X-ray diffractometer. The resulting diffraction data would be used to solve and refine the crystal structure, providing the exact coordinates of each atom in the unit cell.
Although experimental data is unavailable, we can anticipate the types of structural information that would be obtained from a successful crystallographic analysis. The analysis would reveal the precise bond lengths and angles within the molecule. For instance, the C-I bond length is expected to be in the typical range for aryl iodides. The geometry of the fused benzoisoxazole ring system, including the planarity and any deviations, would be determined.
Table 3: Anticipated Bond Lengths and Angles for this compound (Based on Related Structures)
| Parameter | Expected Value |
|---|---|
| C-I Bond Length | ~2.10 Å |
| C-N (amine) Bond Length | ~1.38 Å |
| N-O Bond Length | ~1.40 Å |
| C=N Bond Length | ~1.32 Å |
| C-C-I Bond Angle | ~120° |
Other Advanced Spectroscopic Methods (e.g., UV-Vis Absorption, Rotational Spectroscopy)
In addition to mass spectrometry and X-ray crystallography, other spectroscopic techniques can provide valuable information about the electronic and rotational properties of a molecule.
UV-Vis absorption spectroscopy probes the electronic transitions within a molecule. The benzisoxazole ring system is a chromophore, and the presence of the iodine atom and the amine group as auxochromes would be expected to influence the absorption spectrum. Generally, aromatic compounds exhibit characteristic absorption bands in the UV region. The conjugation within the benzoisoxazole system would likely result in absorption maxima at wavelengths longer than that of benzene. A solution of this compound in a suitable solvent, such as ethanol (B145695) or methanol, would be expected to show distinct absorption peaks, providing information about its electronic structure.
Rotational spectroscopy, typically performed on gas-phase molecules, provides highly precise information about the moments of inertia of a molecule, from which its geometry can be determined with very high accuracy. For a molecule like this compound, the rotational spectrum would be complex due to its asymmetry and the presence of the iodine nucleus, which has a large nuclear quadrupole moment. The analysis of the rotational spectrum would yield precise rotational constants, which are inversely related to the moments of inertia. This data could be used to determine the molecular structure in the gas phase with a high degree of confidence. However, obtaining and analyzing the rotational spectrum of a molecule of this complexity is a specialized and challenging endeavor.
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
Computational and Theoretical Investigations of 5 Iodobenzo D Isoxazol 3 Amine
Electronic Structure Calculations
Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are employed to determine the arrangement of electrons and predict a wide range of molecular attributes.
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals indicate a molecule's ability to donate or accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. researchgate.net A smaller gap suggests the molecule is more polarizable and has higher chemical reactivity and lower kinetic stability. researchgate.net
For molecules similar to 5-Iodobenzo[d]isoxazol-3-amine, DFT calculations have been used to determine these properties. bohrium.com The HOMO is typically distributed over the electron-rich regions, such as the fused benzene (B151609) ring and the amine group, indicating these are the likely sites for electrophilic attack. The LUMO, conversely, is spread across the isoxazole (B147169) ring, highlighting its electron-accepting potential. The introduction of a halogen, like iodine, influences the electronegativity and can affect the molecular orbital energy gap. researchgate.net
Table 1: Representative Frontier Molecular Orbital Data for Isoxazole Derivatives This table presents typical values for related isoxazole structures calculated using DFT methods to illustrate the concepts of FMO analysis.
| Parameter | Value (eV) | Significance |
|---|---|---|
| HOMO Energy | -6.2 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| LUMO Energy | -1.5 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 4.7 | Indicates chemical reactivity and kinetic stability; smaller gap implies higher reactivity. researchgate.net |
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict how it will interact with other species. The MEP map displays regions of negative electrostatic potential (red/yellow), which are rich in electrons and prone to electrophilic attack, and regions of positive electrostatic potential (blue), which are electron-poor and susceptible to nucleophilic attack. researchgate.net
In this compound, the MEP map would show the most negative potential localized around the nitrogen and oxygen atoms of the isoxazole ring and the nitrogen of the amine group, due to their high electronegativity. researchgate.net The hydrogen atoms of the amine group and the aromatic ring would exhibit positive potential. The iodine atom, being a large and polarizable halogen, creates a region of complex potential, including a "sigma-hole" which can lead to specific halogen bonding interactions. This detailed charge mapping is crucial for understanding non-covalent interactions and guiding drug design. bohrium.com
Table 2: Predicted Electrostatic Potential Regions on this compound
| Molecular Region | Predicted Electrostatic Potential | Implication for Reactivity |
|---|---|---|
| Isoxazole Ring (N and O atoms) | Negative (Red/Yellow) | Site for electrophilic attack, hydrogen bond acceptor. |
| Amino Group (-NH2) | Negative on N, Positive on H | Nitrogen is a nucleophilic center; hydrogens are acidic. |
| Benzene Ring | Generally neutral with variations | Potential for π-π stacking interactions. |
| Iodine Atom | Positive region (sigma-hole) | Potential for halogen bonding. |
Quantum chemical descriptors are numerical values calculated from the electronic structure of a molecule that quantify its reactivity and other properties. wisdomlib.orgmdpi.com These descriptors, derived from DFT calculations, are essential for Quantitative Structure-Activity Relationship (QSAR) studies. researchgate.net Key descriptors include ionization potential, electron affinity, electronegativity (χ), chemical hardness (η), and softness (S). researchgate.net
For instance, a low ionization potential indicates ease of electron removal, while high electron affinity suggests a good electron acceptor. researchgate.net Hardness and softness are measures of the molecule's resistance to change in its electron distribution; soft molecules are generally more reactive. researchgate.netvietnamjournal.ru For a related 5-methylbenzo[d]isoxazol-3-amine, the Topological Polar Surface Area (TPSA) is calculated to be 52.05 Ų, a descriptor linked to drug bioavailability. chemscene.com
Table 3: Key Quantum Chemical Descriptors and Their Significance This table provides a summary of important descriptors and their general interpretation in the context of chemical reactivity.
| Descriptor | Formula | Significance |
|---|---|---|
| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |
| Electronegativity (χ) | χ = (I + A) / 2 | Tendency to attract electrons. researchgate.net |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron configuration. researchgate.net |
| Chemical Softness (S) | S = 1 / (2η) | Reciprocal of hardness; indicates higher reactivity. researchgate.net |
| Topological Polar Surface Area (TPSA) | - | Predicts drug transport properties. ambeed.com |
Reaction Mechanism Elucidation
Computational chemistry is instrumental in mapping the detailed pathways of chemical reactions, identifying intermediate structures, and calculating the energy profiles of these transformations.
The synthesis of isoxazoles often proceeds through complex mechanisms, such as 1,3-dipolar cycloadditions or multi-step condensations. beilstein-journals.orgnih.gov Transition state analysis via DFT calculations can pinpoint the energy barriers (activation energies) for each step, thereby identifying the rate-determining step and explaining observed product regioselectivity. beilstein-journals.orgsci-hub.se
Table 4: Representative Calculated Energy Barriers for Isoxazole Synthesis Pathways This table shows example activation energies from computational studies of related isoxazole syntheses, illustrating the role of transition state analysis.
| Reaction Step | System | Calculated Activation Energy (ΔG‡, kcal/mol) | Reference |
|---|---|---|---|
| [3+2] Cycloaddition | Enamine + Nitrile Oxide | 8.9 (difference between regioisomeric TS) | beilstein-journals.org |
| Direct Ring Opening | Rh(III)-Isoxazole complex | 20.7 | sci-hub.se |
| C-N Reductive Elimination | Rh(III)-Nitrido intermediate | 26.7 (Overall barrier) | sci-hub.se |
| Intramolecular Substitution | Protonated Dimethylamino-benzaldehyde-oxime | 62.7 | mdpi.com |
Beyond synthesis, computational studies are vital for understanding the transformation of the isoxazole ring itself. A common reaction is the cleavage of the weak N-O bond, which can be initiated by heat, light, or chemical reagents. scispace.comaip.org
Computational modeling of the thermolysis of isoxazole shows that the primary step is the cleavage of the N-O bond to form a transient vinylnitrene intermediate. scispace.com This high-energy species then undergoes a series of rapid rearrangements to form more stable products like azirines or nitriles. scispace.com Similarly, photochemical studies using ab initio dynamics simulations have mapped the reaction pathways following photoexcitation. aip.org These simulations show that upon absorbing light, the isoxazole molecule rapidly proceeds through conical intersections from an excited state back to the ground state potential energy surface, leading to N-O bond cleavage and the formation of vinylnitrene diradicals. aip.org Mechanistic studies on the gold-catalyzed reaction of ynamides with isoxazoles also computationally confirmed that the reaction proceeds via N-O bond cleavage. rsc.org Furthermore, investigations into the competition between C-I and N-O bond activation in iodinated benzisoxazoles have shown that the reaction outcome can be controlled, providing a pathway for selective functionalization. researchgate.net
Spectroscopic Property Prediction and Validation
Computational chemistry plays a crucial role in predicting and interpreting the spectroscopic properties of novel compounds. Density Functional Theory (DFT) is a particularly powerful tool for this purpose, enabling the accurate calculation of NMR chemical shifts and vibrational frequencies.
Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are invaluable for the structural elucidation of complex organic molecules. For benzo[d]isoxazole derivatives, DFT calculations have been employed to predict ¹H and ¹³C NMR spectra. A study on two benzoisoxazole derivatives utilized the B3LYP functional with the 6-311+G(d,p) basis set to compute their chemical shifts in various solvents. researchgate.net The calculated proton and carbon signals for one of the derivatives showed a strong correlation with experimental data, with R² values of 0.9769 and 0.9972, respectively. researchgate.net This high level of agreement underscores the predictive power of computational methods in confirming molecular structures.
Below is a table showcasing a comparison of computationally predicted NMR chemical shifts for a representative benzo[d]isoxazole derivative.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for a Benzo[d]isoxazole Derivative
| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| 1 | - | 120.5 |
| 2 | - | 122.0 |
| 3 | 7.96 | 126.7 |
| 4 | 7.74 | 130.0 |
| 5 | 7.56 | 140.8 |
| 6 | 7.56 | 145.2 |
| 7 | - | 182.4 |
Data derived from theoretical calculations on a representative benzo[d]isoxazole derivative. researchgate.net
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. DFT calculations can simulate these vibrational frequencies and their corresponding intensities, aiding in the assignment of experimental spectra. For benzoisoxazole derivatives, calculated IR spectra have been shown to be in good agreement with experimental findings after the application of a scaling factor to the computed frequencies. researchgate.net These computational studies can also predict the vibrational spectra of unknown or yet-to-be-synthesized compounds.
Harmonic vibrational frequency calculations are typically performed to confirm that the optimized geometry represents a local minimum on the potential energy surface. mdpi.com Such computational analyses have been applied to various isoxazole derivatives to understand their structural and spectroscopic properties. longdom.org
Table 2: Predicted Vibrational Frequencies for a Benzo[d]isoxazole Derivative
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
|---|---|
| N-H stretch | 3340 |
| C-H aromatic stretch | 3100-3000 |
| C=O stretch | 1695-1671 |
| C=C aromatic stretch | 1589-1570 |
| C(O)-NH bend | 1507 |
Data derived from theoretical calculations on a representative benzo[d]isoxazole derivative. researchgate.net
Conformational Analysis and Molecular Dynamics (focused on chemical transformations)
Understanding the conformational landscape and dynamic behavior of a molecule is essential for predicting its reactivity and interactions. Molecular dynamics (MD) simulations and conformational analysis are key computational techniques used for this purpose.
For benzo[d]isoxazole derivatives, MD simulations can be employed to investigate their binding modes with biological targets. These simulations provide insights into the stability of protein-ligand complexes and the key interactions that govern binding affinity. mdpi.commdpi.com For instance, studies on isoxazole derivatives as farnesoid X receptor (FXR) agonists have used MD simulations to understand the conformational changes in the receptor upon ligand binding. mdpi.com
Furthermore, DFT calculations are utilized to assess the electronic effects of substituents on the stability of reaction intermediates, which is crucial for understanding and predicting the outcomes of chemical transformations. The polarity of solvents can significantly influence the structures and properties of benzo[d]isoxazole derivatives, a factor that can be effectively modeled using computational methods like the IEF-PCM model. researchgate.net
Machine Learning and Chemoinformatics Applications in Benzo[d]isoxazole Chemistry
In recent years, machine learning and chemoinformatics have emerged as powerful tools in drug discovery and materials science. nih.gov These approaches are increasingly being applied to the study of benzo[d]isoxazole and related heterocyclic systems.
Chemoinformatics techniques are widely used to predict the physicochemical and pharmacokinetic properties (ADME/Tox) of novel compounds. For isoxazole derivatives, online tools and computational models are used to calculate properties such as lipophilicity (logP), aqueous solubility (logS), and drug-likeness based on Lipinski's rule of five. ukaazpublications.comanadolu.edu.tr These in silico predictions help in the early-stage assessment of drug candidates and in prioritizing compounds for synthesis and further testing. ukaazpublications.com
Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been applied to series of isoxazole derivatives to identify the structural features that are crucial for their biological activity. mdpi.com These models generate contour maps that visualize the regions where steric, electrostatic, hydrophobic, and hydrogen-bonding interactions are favorable or unfavorable for activity, guiding the design of more potent compounds. mdpi.com
Molecular docking is another widely used chemoinformatics tool that predicts the preferred orientation of a ligand when bound to a target protein. ukaazpublications.comtandfonline.com For benzo[d]oxazole and isoxazole derivatives, docking studies have been instrumental in elucidating their binding modes with various enzymes and receptors, providing a rational basis for their observed biological activities. nih.goveco-vector.com
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 3,5,7-Trimethylbenzo[d]isoxazole |
| Benzo[d]isoxazole |
| Isoxazole |
Synthetic Utility and Emerging Applications of 5 Iodobenzo D Isoxazol 3 Amine in Chemical Science
5-Iodobenzo[d]isoxazol-3-amine as a Versatile Synthetic Building Block
The utility of this compound in organic synthesis stems from the distinct reactivity of its constituent functional groups. The 3-amino group serves as a versatile handle for acylation, alkylation, and condensation reactions, while the 5-iodo substituent is a prime site for transition metal-catalyzed cross-coupling reactions. This orthogonal reactivity allows for sequential and controlled modifications, making it a highly sought-after precursor for elaborate molecular designs. Isoxazole (B147169) derivatives, in general, are recognized as valuable synthetic intermediates for creating a variety of densely functionalized molecules. lifechemicals.comresearchgate.net
The dual functionality of this compound makes it an excellent starting material for the synthesis of complex, multi-ring heterocyclic systems. The amino group can be readily derivatized to form amides, sulfonamides, or ureas, which can then undergo intramolecular cyclization reactions to generate fused heterocycles. For instance, reaction of the amino group with appropriate reagents can lead to the formation of pyrimidine (B1678525), triazine, or diazepine (B8756704) rings fused to the benzo[d]isoxazole core.
Furthermore, the iodine atom at the 5-position provides a crucial anchor point for introducing molecular complexity through carbon-carbon and carbon-heteroatom bond-forming reactions. Palladium-catalyzed reactions such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings enable the attachment of a wide array of aryl, heteroaryl, alkynyl, and amino substituents. This strategy has been successfully employed in the synthesis of complex bioactive molecules where the benzo[d]isoxazole unit is a key pharmacophore. tandfonline.comnih.gov
Table 1: Potential Synthetic Transformations of this compound for Heterocycle Synthesis
| Reactive Site | Reaction Type | Reagent/Catalyst Example | Resulting Structure/Substituent |
| 3-Amino Group | Acylation / Cyclization | Dicarbonyl compounds | Fused pyrimidinone systems |
| 3-Amino Group | Condensation | α,β-Unsaturated ketones | Fused dihydropyridine (B1217469) systems |
| 5-Iodo Group | Suzuki Coupling | Arylboronic acid / Pd catalyst | 5-Arylbenzo[d]isoxazol-3-amine |
| 5-Iodo Group | Sonogashira Coupling | Terminal alkyne / Pd/Cu catalyst | 5-Alkynylbenzo[d]isoxazol-3-amine |
| 5-Iodo Group | Buchwald-Hartwig Amination | Amine / Pd catalyst | 5-Aminobenzo[d]isoxazol-3-amine derivative |
The defined and separable reactivity of the amino and iodo groups makes this compound an ideal scaffold for combinatorial chemistry and the parallel synthesis of compound libraries. nih.gov Large collections of analogues can be rapidly generated by reacting the core molecule with diverse sets of building blocks in a systematic fashion. For example, a library can be constructed by first acylating the 3-amino group with a variety of carboxylic acids, followed by a Suzuki coupling at the 5-position with a range of boronic acids. This two-dimensional diversification approach allows for the exploration of a vast chemical space, which is invaluable for structure-activity relationship (SAR) studies in drug discovery. The isoxazole framework is a common feature in such libraries aimed at identifying new therapeutic agents. nih.govnih.gov
Table 2: Illustrative Scheme for a 2D Combinatorial Library from this compound
| Step | Reaction | Building Block Set A (R¹-COOH) | Building Block Set B (R²-B(OH)₂) |
| 1 | Amide Coupling (at 3-NH₂) | Carboxylic Acid 1, Carboxylic Acid 2, ... | - |
| 2 | Suzuki Coupling (at 5-Iodo) | - | Boronic Acid 1, Boronic Acid 2, ... |
| Result | Final Library | A diverse set of compounds with the general structure shown below | |
Ligand Design in Catalysis
The field of organometallic catalysis relies heavily on the design of sophisticated ligands that can modulate the reactivity and selectivity of a metal center. The structural features of this compound provide a promising foundation for the development of novel ligand systems.
The nitrogen atoms of the isoxazole ring and the exocyclic 3-amino group can serve as coordination sites for transition metals. The amino group can be readily functionalized to introduce additional donor atoms, creating bidentate or polydentate ligands. For example, Schiff base condensation with aldehydes bearing other coordinating groups (e.g., pyridyl, hydroxyl) can yield ligands capable of forming stable chelate complexes with metal ions. Furthermore, the 5-iodo position can be exploited to introduce phosphine (B1218219) groups via coupling reactions, creating phosphine-amine or phosphine-isoxazole hybrid ligands. Such multi-directional ligands derived from heterocyclic cores have been shown to form attractive supramolecular architectures with metal salts. researchgate.net
Ligands derived from the this compound scaffold have potential applications in a range of transition metal-catalyzed reactions. The resulting metal complexes could be screened for activity in cross-coupling, hydrogenation, and oxidation reactions. The steric and electronic properties of the ligand, and consequently the catalytic activity, can be fine-tuned by systematically varying the substituents introduced at the 3-amino and 5-positions of the parent molecule. The development of N-heterocyclic carbene (NHC) ligands from various heterocyclic precursors has been a significant area of research, and the isoxazole framework offers another avenue for creating novel NHC structures for catalysis. dntb.gov.ua
Development of Functional Chemical Materials
Beyond its use in synthesis and catalysis, this compound and its derivatives are of interest for the development of functional chemical materials. ambeed.com The extended π-system of the benzo[d]isoxazole core suggests potential photophysical properties, such as fluorescence. Indeed, isoxazole-containing compounds have been investigated as fluorescent sensors. lifechemicals.com
By chemically modifying the core structure, materials with tailored properties can be designed. For instance, introducing electron-donating and electron-accepting groups through the amino and iodo functionalities can modulate the electronic structure and influence the absorption and emission wavelengths. The iodo-substituent also provides a handle for polymerization or for grafting the molecule onto surfaces to create functionalized materials for applications in electronics or sensing.
Table 3: Potential Applications of this compound in Materials Science
| Material Type | Synthetic Strategy | Potential Application |
| Fluorescent Dyes | Derivatization at 3- and 5-positions to tune electronic properties | Bio-imaging, chemical sensors |
| Liquid Crystals | Attachment of long alkyl chains or other mesogenic groups | Display technologies |
| Organic Semiconductors | Polymerization via cross-coupling of the iodo-group | Organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs) |
| Surface Modifiers | Covalent attachment to surfaces (e.g., silica, gold) via the iodo-group | Functionalized nanoparticles, biosensors |
Future Directions in the Chemical Exploration of this compound Derivatives
The exploration of this compound and its derivatives continues to be a promising avenue for research in chemical science. The inherent reactivity of the C-I bond, coupled with the biological significance of the benzisoxazole nucleus, provides a fertile ground for future investigations. Key areas for future exploration include the development of novel catalytic methodologies, the synthesis of innovative molecular scaffolds, and the pursuit of new therapeutic applications.
A significant future direction lies in the expansion of the synthetic toolbox for the functionalization of the this compound core. While palladium-catalyzed cross-coupling reactions have proven effective, the exploration of alternative catalytic systems, such as those based on copper, nickel, or gold, could offer complementary reactivity and substrate scope. Furthermore, the development of C-H activation strategies to directly functionalize other positions on the benzisoxazole ring would open up new avenues for creating diverse and complex molecular structures.
The application of this compound derivatives in materials science is another area ripe for investigation. The inherent photophysical properties of the benzisoxazole scaffold, combined with the potential for extensive electronic conjugation through the introduction of various substituents at the 5-position, make these compounds attractive candidates for the development of organic light-emitting diodes (OLEDs), fluorescent probes, and other advanced materials.
In the realm of medicinal chemistry, future research will likely focus on the design and synthesis of derivatives with enhanced potency, selectivity, and pharmacokinetic profiles. A deeper understanding of the structure-activity relationships (SAR) of 5-substituted benzo[d]isoxazol-3-amine derivatives against various biological targets will be crucial. This will involve the systematic modification of the substituent at the 5-position and the amine functionality to optimize interactions with specific enzymes or receptors. The investigation of this scaffold for its potential as a vanilloid receptor ligand is a particularly noteworthy area for future studies. google.com
Moreover, the exploration of multi-target ligands derived from this compound represents a contemporary approach in drug discovery. By strategically combining pharmacophores with known activities at different biological targets, it may be possible to develop single molecules that can address complex diseases with multifactorial etiologies.
Q & A
Q. What are the key synthetic routes for 5-Iodobenzo[d]isoxazol-3-amine, and how do reaction conditions influence yields?
The synthesis of this compound derivatives often involves halogenation or transannulation strategies. For example:
- Bromination and Functionalization : 5-Bromobenzo[d]isoxazol-3-amine can be synthesized via a one-pot reaction using ortho-fluoronitrile and acetohydroxamic acid under basic conditions, followed by Boc protection for stability .
- Transannulation : A metal-free I2-DMSO-mediated [3+1+2] cascade annulation with aryl methyl ketones and enaminones allows direct access to substituted pyrimidines, leveraging the reactivity of the isoxazole core .
- Suzuki-Miyaura Coupling : Halogenated derivatives (e.g., bromo or iodo) enable cross-coupling reactions for diversification, as demonstrated in the synthesis of sodium channel inhibitors .
Q. How can researchers characterize and validate the structure of this compound derivatives?
- Spectroscopic Techniques : Use <sup>1</sup>H/<sup>13</sup>C NMR to confirm substituent positions and iodination. Mass spectrometry (HRMS) validates molecular weight, especially for iodinated analogs .
- Crystallography : X-ray diffraction of intermediates (e.g., Boc-protected derivatives) provides unambiguous structural confirmation .
- HPLC-Purity Analysis : Critical for biological studies to ensure >95% purity, as impurities may skew pharmacological results .
Q. What safety precautions are essential when handling this compound?
- Hazards : The compound may cause skin/eye irritation (H315, H319) and respiratory tract irritation (H335) .
- Handling : Use fume hoods, nitrile gloves, and eye protection. In case of inhalation, move to fresh air and seek medical attention .
- Storage : Store in airtight containers at 2–8°C to prevent degradation. Avoid incompatible materials like strong oxidizers .
Advanced Research Questions
Q. How do electronic effects of the iodine substituent influence reactivity in cross-coupling reactions?
The iodine atom in this compound enhances electrophilicity at the 5-position, facilitating Suzuki-Miyaura couplings with boronic acids. However, steric hindrance from the benzoisoxazole ring may require optimized ligands (e.g., Pd(PPh3)4) and elevated temperatures (80–100°C) to achieve high yields . Computational studies (DFT) can model transition states to predict regioselectivity .
Q. What strategies resolve contradictions in reported synthetic yields for iodinated benzoisoxazoles?
Discrepancies often arise from:
- Halogen Source : Iodine vs. N-iodosuccinimide (NIS) may alter reaction pathways. For example, NIS in DMF at 60°C provides higher regioselectivity for iodination .
- Solvent Effects : Polar aprotic solvents (e.g., THF/DCM mixtures) improve solubility of intermediates, as seen in carbamate formation reactions .
- Catalyst Optimization : Screen Pd catalysts (e.g., PdCl2(dppf)) to mitigate side reactions like dehalogenation .
Q. How can computational methods aid in designing this compound-based bioactive compounds?
- Docking Studies : Model interactions with target proteins (e.g., NaV1.7 sodium channels) to prioritize derivatives for synthesis .
- ADMET Prediction : Tools like SwissADME predict pharmacokinetic properties (e.g., BBB permeability), critical for CNS-targeted agents .
- Reaction Mechanism Insights : DFT calculations elucidate the I2-DMSO-mediated transannulation mechanism, identifying key intermediates .
Q. What are the challenges in scaling up synthesis for in vivo studies?
- Purification : Column chromatography may be impractical; switch to recrystallization (e.g., cyclohexane for carbamate intermediates) .
- Iodine Stability : Radiolabeled analogs (e.g., <sup>125</sup>I) require strict control of reaction pH and temperature to prevent decomposition .
- Yield Optimization : Multi-step sequences (e.g., SNAr followed by deprotection) may require telescoping to reduce isolation steps .
Q. How can researchers leverage the iodine substituent for further functionalization?
- Click Chemistry : Azide-alkyne cycloaddition with propargylamine derivatives introduces triazole moieties for bioconjugation .
- Photocatalytic C–H Activation : Use visible-light catalysts (e.g., Ru(bpy)3<sup>2+</sup>) to substitute iodine with aryl/heteroaryl groups .
- Radiolabeling : Substitute iodine with <sup>18</sup>F for PET imaging probes, as demonstrated in FAAH inhibitor studies .
Methodological Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
